1-(3-Chlorophenyl)pentan-2-one
Overview
Description
1-(3-Chlorophenyl)pentan-2-one is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated the synthesis of a similar compound, 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one, by condensation and hydrogenation processes. This method offered higher yields and purity compared to previous methods, indicating advancements in synthetic chemistry involving chlorophenyl compounds (Shen De-long, 2007).
Structural and Molecular Studies
- Research comparing the crystal structures of various fungicidal azolylmethanes, including compounds similar to 1-(3-Chlorophenyl)pentan-2-one, revealed insights into their molecular conformations. This study contributes to understanding how molecular structure influences the activity and binding modes of such compounds (Anderson et al., 1984).
Agricultural Applications
- Another study investigated the effects of a related compound, (2RS, 3RS)-1-(4-chlorophenyl)-4, 4-dimethyl-2-(1H-1,2,4 triazol-1-yl) pentan-3-ol, on the growth and drought response of Colt Cherry rootstocks. This research has implications for agricultural practices, particularly in managing plant growth and water use (Asamoah & Atkinson, 1985).
Chemical Reactions and Processes
- In a study focused on chemical reactions, pentan-3-one was formed selectively from carbon monoxide and ethene in methanol in the presence of rhodium complexes. This research contributes to our understanding of organic synthesis and reaction mechanisms (Robertson et al., 2000).
Pharmaceutical Research
- A study identified and characterized novel hydrochloride salts of cathinones, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one. These findings are relevant to pharmaceutical research, particularly in understanding the properties of new compounds (Nycz et al., 2016).
Environmental Impact and Photolysis
- Research on the photolysis of diclobutrazol, a compound related to 1-(3-Chlorophenyl)pentan-2-one, in methanol revealed the formation of various breakdown products. This study is significant in assessing the environmental impact and degradation pathways of such chemicals (Clark et al., 1985).
properties
IUPAC Name |
1-(3-chlorophenyl)pentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7H,2,4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYSWXWETLOOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pentan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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